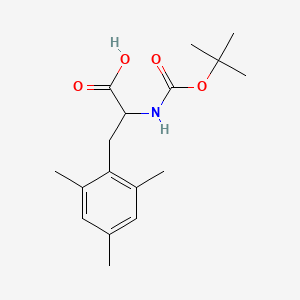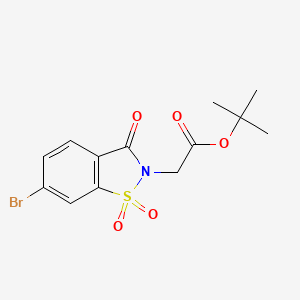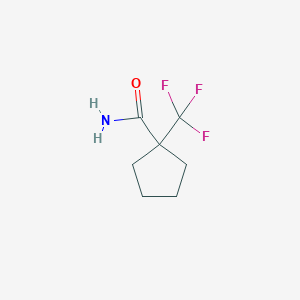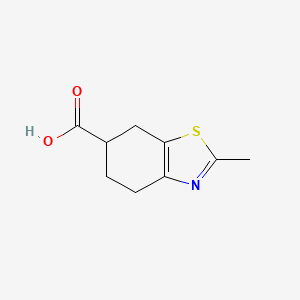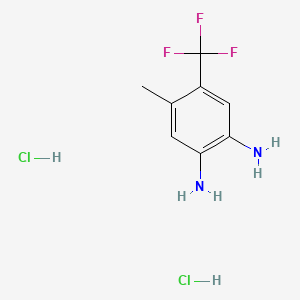![molecular formula C7H15NO4 B13492135 Methyl O-[2-(methyloxy)ethyl]-L-serinate](/img/structure/B13492135.png)
Methyl O-[2-(methyloxy)ethyl]-L-serinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-amino-3-(2-methoxyethoxy)propanoate is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers. This particular compound is characterized by its unique structure, which includes an amino group and a methoxyethoxy side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(2-methoxyethoxy)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The process involves the same esterification reaction but is optimized for large-scale production.
化学反応の分析
Types of Reactions
Hydrolysis: This compound can undergo hydrolysis in the presence of an acid or base, leading to the formation of the corresponding carboxylic acid and alcohol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Hydrolysis: Carboxylic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Methyl (2S)-2-amino-3-(2-methoxyethoxy)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its ester and amino functionalities.
Industry: Used in the production of specialty chemicals and as a building block for polymers.
作用機序
The mechanism of action of methyl (2S)-2-amino-3-(2-methoxyethoxy)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity.
類似化合物との比較
Similar Compounds
Methyl butanoate: Found in pineapple oil, has a simpler structure without the amino and methoxyethoxy groups.
Ethyl acetate: Commonly used as a solvent, lacks the amino group.
Isopentyl acetate: Found in banana oil, has a different ester structure.
Uniqueness
Methyl (2S)-2-amino-3-(2-methoxyethoxy)propanoate is unique due to its combination of an ester, amino group, and methoxyethoxy side chain. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C7H15NO4 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-(2-methoxyethoxy)propanoate |
InChI |
InChI=1S/C7H15NO4/c1-10-3-4-12-5-6(8)7(9)11-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
InChIキー |
ZSNMCWKMGKEDSH-LURJTMIESA-N |
異性体SMILES |
COCCOC[C@@H](C(=O)OC)N |
正規SMILES |
COCCOCC(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (7-bromobenzo[d][1,3]dioxol-5-yl)carbamate](/img/structure/B13492060.png)
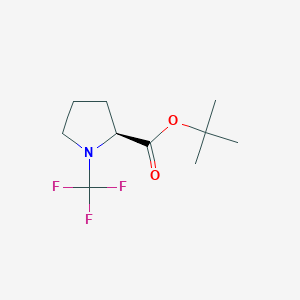
![1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole](/img/structure/B13492076.png)
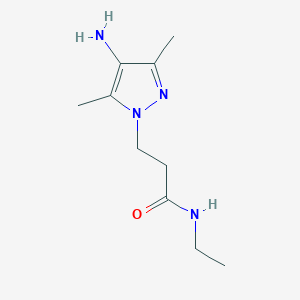
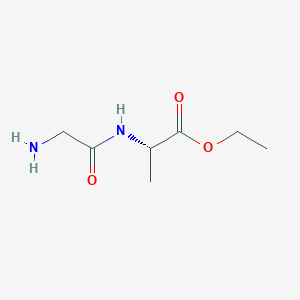
![5-[(2-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492084.png)

![Benzyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13492103.png)
